molecular formula C5H7NO3 B135135 2-Acetamidoacrylic acid CAS No. 5429-56-1

2-Acetamidoacrylic acid

Cat. No. B135135
CAS RN: 5429-56-1
M. Wt: 129.11 g/mol
InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N
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Description

2-Acetamidoacrylic acid (AAA) is a captodative monomer that has been the subject of various studies due to its unique properties and potential applications. The captodative effect refers to the presence of both electron-donating and electron-withdrawing groups on the same molecule, which can stabilize the radical intermediates during polymerization processes .

Synthesis Analysis

The synthesis of poly(2-acetamidoacrylic acid) and its derivatives has been explored through different polymerization techniques. For instance, controlled polymerization using the ATRP method in water has been investigated, with factors such as solvent composition and additives being crucial for improving control over the polymerization process . Additionally, the RAFT polymerization method has been utilized to homopolymerize AAA, with the selection of chain transfer agents and initiators being guided by DFT calculations to achieve polymers with low polydispersity indices .

Molecular Structure Analysis

The molecular structure of AAA and its polymers plays a significant role in their interaction with metal ions and other chemicals. For example, the complexation constants of divalent and trivalent metal ions with AAA and its polymer were determined, revealing that the polymer has a greater complexing ability than the monomer. The interactions with metal ions like Cu(II) and Mn(II) suggest the formation of chelate rings, as evidenced by changes in NMR signals .

Chemical Reactions Analysis

AAA has been used as a substrate in various chemical reactions. The copper(I)-catalyzed conjugate addition of Grignard reagents to methyl 2-acetamidoacrylate, a derivative of AAA, yields α-amino esters, which are valuable building blocks in organic synthesis . Hydroboration of methyl 2-acetamidoacrylate has also been studied, leading to the formation of an internal complex with a zwitterionic structure, which can be further reacted to produce alkylated or acylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of AAA and its polymers are influenced by their molecular structure and the conditions under which they are synthesized. The radical polymerization of AAA results in a hydrogel that exhibits stimuli-responsive behavior, such as swelling in response to pH changes and bending towards an anode under an electric field. The biodegradability of these polymers has also been examined, showing potential for biomedical applications . The swelling ratio of the hydrogel can be controlled by the concentration of the cross-linker used during synthesis, with a maximum observed at a 2% concentration .

Scientific Research Applications

Polymerization and Copolymer Applications

2-Acetamidoacrylic acid (AAA) demonstrates significant utility in the field of polymer science. Kadayıfçıoğlu and Acar (2013) explored the controlled polymerization of AAA and its potential in forming block copolymers through the ATRP method, highlighting its application in producing pH-responsive materials and coatings for superparamagnetic iron oxide nanoparticles (Kadayıfçıoğlu & Acar, 2013). Additionally, Dedeoglu et al. (2013) achieved the first RAFT polymerization of AAA, revealing its capacity for block copolymer synthesis and suggesting applications in molecular tuning and active chain end presence (Dedeoglu et al., 2013).

Metal Complex Formation

Masuda et al. (1993) investigated the complexation constants of divalent and trivalent metal ions with AAA, revealing its potential in metal complexation and suggesting applications in areas requiring specific metal interactions (Masuda et al., 1993).

Synthesis of Amino Acids and Derivatives

2-Acetamidoacrylic acid is instrumental in synthesizing various amino acids and their derivatives. Barker et al. (1994) used AAA in the novel synthesis of β,β,β-trialkyl α-amino acids, underscoring its significance in producing unique amino acid structures (Barker et al., 1994). Additionally, Yim et al. (1999) described the solid-phase synthesis of α-amino acids via radical addition to AAA, showcasing its utility in efficient and pure amino acid production (Yim et al., 1999).

Hydrogel and Nanoparticle Research

Research on AAA has also extended into the development of hydrogels and nanoparticles. Tanaka et al. (2000) focused on the free radical polymerization of AAA to form hydrogels, highlighting their responsiveness to pH and electric fields, which suggests applications in biodegradable materials and stimuli-responsive technologies (Tanaka et al., 2000). Furthermore, a study by 박춘호 et al. (2009) involved the synthesis of a novel nanocomposite using AAA, demonstrating its applicability in creating stable and thermally resilient materials (박춘호 et al., 2009).

Safety And Hazards

2-Acetamidoacrylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-acetamidoprop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDFFEMHDKXMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28376-45-6
Record name 2-Propenoic acid, 2-(acetylamino)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28376-45-6
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DSSTOX Substance ID

DTXSID40202647
Record name 2-Acetamidoacrylic acid
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Molecular Weight

129.11 g/mol
Source PubChem
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Product Name

2-Acetamidoacrylic acid

CAS RN

5429-56-1
Record name 2-Acetamidoacrylic acid
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Record name 2-Acetamidoacrylic acid
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Synthesis routes and methods

Procedure details

(S)-2-Acetylaminopropionic acid methyl ester, conversion>99%, ee>99% (derivatised using TMS-diazomethane and then analysed using the same method developed for the methyl ester).
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methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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